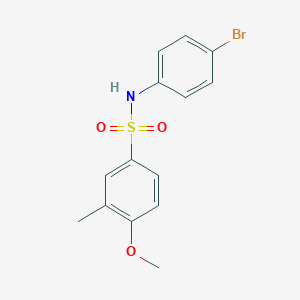

N-(4-bromophenyl)-4-methoxy-3-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3S/c1-10-9-13(7-8-14(10)19-2)20(17,18)16-12-5-3-11(15)4-6-12/h3-9,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMFRCTUMYMKGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-4-methoxy-3-methylbenzene-1-sulfonamide typically involves the reaction of 4-bromophenylamine with 4-methoxy-3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form a hydroxyl group, and the methyl group can be oxidized to form a carboxyl group.

Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed:

- Substituted derivatives of the original compound.

- Hydroxylated or carboxylated products.

- Sulfonic acids and amines from hydrolysis.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

N-(4-bromophenyl)-4-methoxy-3-methylbenzene-1-sulfonamide serves as a crucial building block in the synthesis of potential pharmaceutical agents, particularly those targeting antimicrobial and anticancer properties. The sulfonamide moiety is known for its ability to inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis, making it valuable in the development of antibiotics .

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines. For instance, compounds containing the 4-bromophenyl group showed enhanced activity against tumor growth in xenograft models, indicating their potential as anticancer agents .

Biological Research

Enzyme Inhibition Studies

The compound is utilized as a probe to investigate interactions with biological targets, such as enzymes and receptors. Its mechanism of action involves mimicking natural substrates or inhibitors, allowing it to bind effectively to active sites and inhibit enzymatic activity. This property is particularly relevant in the context of developing new antimicrobial and anticancer therapies .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth via enzyme inhibition | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Interaction | Binds to active sites of target enzymes |

Materials Science

Novel Material Development

In materials science, N-(4-bromophenyl)-4-methoxy-3-methylbenzene-1-sulfonamide is explored for its potential in creating materials with specific electronic or optical properties. The unique structural features of this compound allow for modifications that can lead to enhanced material characteristics.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This mechanism is particularly relevant in the context of antimicrobial and anticancer research, where the compound can interfere with essential biological processes in pathogens or cancer cells .

Comparison with Similar Compounds

Structural and Electronic Features

Sulfonamides with halogenated aryl groups and substituents on the benzene ring are common in medicinal and synthetic chemistry. Below is a comparative analysis of key analogs:

Key Observations:

- Halogen Influence : The size of the halogen (e.g., F, Br, I) in N-substituted aryl compounds shows minimal impact on inhibitory potency in maleimide derivatives (e.g., IC₅₀ values for 4-fluorophenyl and 4-bromophenyl maleimides differ by <1 μM) . This suggests that the bromine in the target compound may enhance lipophilicity without drastically altering bioactivity.

Crystallographic and Hydrogen-Bonding Patterns

- N-(4-Methoxybenzoyl)benzenesulfonamide () and N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide () exhibit hydrogen-bonding networks involving sulfonamide N–H and carbonyl/methoxy oxygen atoms. These interactions stabilize crystal packing and influence melting points and solubility. The methyl group in the target compound may introduce steric hindrance, subtly altering packing efficiency compared to acetyl or methoxy derivatives.

Biological Activity

N-(4-bromophenyl)-4-methoxy-3-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The biological activity of N-(4-bromophenyl)-4-methoxy-3-methylbenzene-1-sulfonamide primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group in the compound can mimic natural substrates or inhibitors, allowing it to bind effectively to the active sites of various enzymes. This interaction can inhibit enzymatic activity, which is particularly significant in antimicrobial and anticancer contexts.

2. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. N-(4-bromophenyl)-4-methoxy-3-methylbenzene-1-sulfonamide has been studied for its potential against various pathogens:

- Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with folate metabolism.

- Effectiveness : It has shown efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 7.812 |

| S. aureus | 31.125 |

| C. albicans | 15.625 |

3. Anticancer Activity

The compound also demonstrates significant anticancer properties:

- Cell Lines Tested : Various human cancer cell lines, including HeLa (cervical cancer), HL-60 (leukemia), and AGS (gastric adenocarcinoma).

- Mechanism : It induces apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential .

Case Study: Anticancer Efficacy

In a study evaluating the anticancer activity of N-(4-bromophenyl)-4-methoxy-3-methylbenzene-1-sulfonamide, the following results were observed:

- IC50 Values : The compound displayed IC50 values ranging from 0.89 to 9.63 µg/mL across different cell lines.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 1.16 |

| HL-60 | 2.53 |

| AGS | 0.89 |

The treatment led to a significant increase in late apoptotic cells, indicating effective induction of cell death mechanisms .

4. Antioxidant Activity

Furthermore, N-(4-bromophenyl)-4-methoxy-3-methylbenzene-1-sulfonamide has been evaluated for its antioxidant properties:

- Radical Scavenging Activity : Studies have shown moderate radical scavenging activity, which is beneficial for reducing oxidative stress in biological systems .

| Compound | Radical Scavenging Activity (mM) |

|---|---|

| N-(4-bromophenyl)... | 0.95 |

5. Summary of Biological Applications

N-(4-bromophenyl)-4-methoxy-3-methylbenzene-1-sulfonamide serves as a promising candidate in various fields:

- Medicinal Chemistry : Used as a building block for synthesizing new pharmaceutical agents.

- Biological Research : Acts as a probe for studying sulfonamide interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(4-bromophenyl)-4-methoxy-3-methylbenzene-1-sulfonamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves sulfonylation of 4-methoxy-3-methylbenzenesulfonyl chloride with 4-bromoaniline under basic conditions (e.g., pyridine or triethylamine). Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are purified via recrystallization or column chromatography. Final characterization employs - and -NMR to confirm substituent positions and High-Performance Liquid Chromatography (HPLC) to verify purity (>95%) .

Q. How is the crystal structure of this compound determined, and what validation tools ensure accuracy?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is performed using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation. Data refinement uses SHELXL for small-molecule crystallography, and structural validation employs tools like PLATON to check for missed symmetry or voids. Hydrogen bonding networks are analyzed using Mercury software .

Q. What spectroscopic techniques are critical for characterizing its molecular structure?

- Methodological Answer : Key techniques include:

- FT-IR : Confirms sulfonamide (S=O stretching at ~1350–1150 cm) and methoxy groups (C-O at ~1250 cm).

- NMR : -NMR identifies aromatic protons (δ 7.2–7.8 ppm) and methoxy/methyl groups (δ 3.8–2.5 ppm).

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] at m/z 385) .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound inform supramolecular assembly design?

- Methodological Answer : Graph set analysis (e.g., Etter’s notation) categorizes hydrogen bonds (e.g., ) into motifs like . Crystal packing analysis via CrystalExplorer quantifies interaction energies, revealing dominant van der Waals contributions. This guides co-crystal design for enhanced solubility or stability .

Q. What kinetic studies elucidate its reactivity in polymerization or catalytic systems?

- Methodological Answer : For reactions like methylmethacrylate initiation (analogous to vanadium complexes), monitor monomer conversion via -NMR or differential scanning calorimetry (DSC). Determine reaction orders (e.g., 0.5 for initiator, 1.8 for monomer) using the method of initial rates. Stopped-flow spectroscopy captures transient intermediates .

Q. How does structural modification impact its biological activity, and what computational methods predict binding affinities?

- Methodological Answer : Replace bromine with chloro or methoxy groups and assay against target enzymes (e.g., carbonic anhydrase). Molecular docking (AutoDock Vina) models ligand-protein interactions, while QSAR studies correlate substituent electronegativity with IC values. In vitro validation uses fluorescence quenching assays .

Q. What strategies identify polymorphs, and how do they affect physicochemical properties?

- Methodological Answer : Polymorph screening via solvent evaporation (e.g., ethanol vs. acetonitrile) followed by powder X-ray diffraction (PXRD) identifies distinct crystal forms. Thermal gravimetric analysis (TGA) and hot-stage microscopy assess stability. Solubility differences between forms are quantified using UV-Vis spectroscopy in buffer solutions .

Q. How is electron density distribution analyzed to resolve ambiguities in bond orders or charge transfer?

- Methodological Answer : High-resolution SC-XRD data (sin θ/λ > 1.0 Å) is refined with multipole models (e.g., MOLLY) to map electron density. Quantum crystallography (Hirshfeld atom refinement) resolves covalent vs. ionic bonding in sulfonamide groups. Laplacian plots visualize lone pairs and bonding regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.